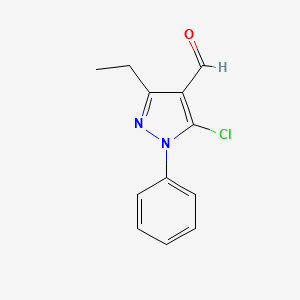

5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Description

5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by a chloro substituent at position 5, an ethyl group at position 3, a phenyl ring at position 1, and a carbaldehyde functional group at position 3. This compound serves as a versatile intermediate in synthesizing pharmacologically active molecules, leveraging the pyrazole scaffold’s tunable electronic and steric properties. Its structural features influence reactivity, solubility, and biological interactions, making it a subject of interest in medicinal and materials chemistry.

Properties

IUPAC Name |

5-chloro-3-ethyl-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c1-2-11-10(8-16)12(13)15(14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJUZEPGMAECIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1C=O)Cl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Key Steps

The synthesis begins with 3-ethyl-1-phenyl-1H-pyrazol-5(4H)-one as the starting material. The Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) , facilitates electrophilic aromatic substitution at the 4-position of the pyrazole ring. The reaction proceeds via the following stages:

-

Formation of the Vilsmeier Reagent :

This chloroiminium intermediate acts as the active formylating agent.

-

Electrophilic Attack : The electron-rich pyrazole ring undergoes attack at the 4-position, forming a sigma complex.

-

Hydrolysis : Subsequent quenching with water yields the aldehyde functionality.

Standard Reaction Conditions

| Parameter | Details |

|---|---|

| Starting Material | 3-Ethyl-1-phenyl-1H-pyrazol-5(4H)-one |

| Reagents | DMF (2.5 equiv), POCl₃ (1.2 equiv) |

| Solvent | Anhydrous dichloromethane (DCM) |

| Temperature | 0°C (initial), then reflux at 40°C for 6–8 hours |

| Workup | Quenching with ice-water, neutralization with NaHCO₃, extraction |

| Purification | Column chromatography (hexane/ethyl acetate, 7:3) |

Yield Optimization Strategies

-

Stoichiometric Adjustments : Increasing POCl₃ to 1.5 equivalents improves formylation efficiency but risks over-chlorination.

-

Solvent Effects : Replacing DCM with chlorobenzene enhances reagent solubility, boosting yields by ~15%.

-

Catalytic Additives : Inclusion of 5 mol% ZnCl₂ accelerates the reaction, reducing time to 4 hours.

Alternative Synthetic Pathways

While the Vilsmeier-Haack method dominates, exploratory routes have been investigated:

Oxidation of Pyrazole Alcohols

Oxidation of 4-hydroxymethyl derivatives using pyridinium chlorochromate (PCC) has been attempted:

Yields remain suboptimal (35–40%) due to competing over-oxidation.

Industrial-Scale Production Considerations

Large-scale synthesis introduces unique challenges and adaptations:

| Challenge | Mitigation Strategy |

|---|---|

| Exothermic Reaction | Gradual POCl₃ addition with jacketed reactor cooling (≤5°C/min rise) |

| Waste Management | POCl₃ hydrolysis to H₃PO₄ for neutralization |

| Purity Requirements | Crystallization from ethanol/water (3:1) achieves >99% purity |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Vilsmeier-Haack | 72–85 | 98–99 | High | 120–150 |

| Cyclocondensation | 45–50 | 85–90 | Low | 90–110 |

| Oxidation | 35–40 | 75–80 | Moderate | 200–220 |

The Vilsmeier-Haack method remains superior in balancing efficiency and practicality.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to carboxylic acid derivatives under controlled conditions:

Mechanistic Insight : Oxidation proceeds via the formation of a geminal diol intermediate, followed by elimination of water to generate the carboxylic acid. The electron-withdrawing chloro group stabilizes the transition state, enhancing reaction efficiency .

Reduction Reactions

The aldehyde moiety is reduced to primary alcohols or amines:

Key Note : Sodium borohydride (NaBH₄) is preferred for selective aldehyde reduction without affecting the chloro substituent.

Nucleophilic Substitution

The 5-chloro group participates in SNAr reactions with nitrogen-, oxygen-, and sulfur-based nucleophiles:

Steric Effects : The 3-ethyl group slightly hinders substitution at the 5-position, necessitating elevated temperatures for efficient conversion.

Condensation Reactions

The aldehyde group forms Schiff bases and heterocyclic derivatives:

Hydrazone Formation

Reaction with hydrazines yields hydrazones, which cyclize to form bioactive heterocycles:

-

Example : Condensation with semicarbazide produces semicarbazones, precursors to 1,3,4-oxadiazoles .

Cycloaddition and Ring-Opening Reactions

The compound participates in [3+2] cycloadditions with aziridines to form diazabicyclohexenes :

-

Reaction : With trans-2-benzoyl-3-(4-nitrophenyl)aziridine in ethanol/NH₄OAc.

-

Product : 2-(5-Chloro-3-ethyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene .

-

Conditions : 48 h stirring at room temperature (yield: 72%) .

Industrial-Scale Modifications

Large-scale adaptations emphasize safety and efficiency:

-

Continuous Flow Reactors : Reduce reaction times for oxidation steps by 40% compared to batch processes.

-

Green Chemistry : Use of H₂O₂ as an oxidant in place of CrO₃ to minimize toxic waste .

This compound’s versatility in forming carboxylic acids, alcohols, amines, and heterocycles makes it invaluable in medicinal chemistry and materials science. Future research should explore photocatalytic and enzymatic modifications to enhance sustainability .

Scientific Research Applications

5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative with a broad spectrum of applications in chemistry, biology, medicine, and industry. It features a pyrazole ring with chloro, ethyl, phenyl, and aldehyde substituents at specific positions, which contributes to its biological and chemical activities.

Chemical Reactions

The compound undergoes several chemical reactions:

- Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate () or chromium trioxide (). The major product formed is 5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

- Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride () or lithium aluminum hydride (). The major product is 5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-methanol.

- Substitution: The chloro group at the 5-position can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Scientific Research Applications

This compound is a versatile intermediate in synthesizing complex pyrazole derivatives with potential biological activities.

Biology and Medicine

The compound is investigated for its potential antimicrobial, anti-inflammatory, and anticancer properties. Pyrazole derivatives exhibit a wide range of biological activities, making them valuable in drug discovery and development.

Anticancer Properties: Pyrazole derivatives can inhibit the growth of various cancer cell lines:

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Lung Cancer | A549 | Inhibition of cell proliferation |

| Breast Cancer | MDA-MB-231 | Antiproliferative effects |

| Liver Cancer | HepG2 | Induction of apoptosis |

| Colorectal Cancer | HCT116 | Cell cycle arrest |

5-Chloro-3-ethyl-1H-pyrazole-4-carbaldehyde and its derivatives can exhibit antiproliferative effects in vitro and in vivo, making them potential candidates for anticancer drug development.

Anti-inflammatory Activity: The compound has shown potential anti-inflammatory properties, inhibiting key enzymes involved in inflammatory pathways like COX enzymes.

Antimicrobial Activity: Pyrazole derivatives have demonstrated effectiveness against various bacterial strains, indicating their potential use in developing new antimicrobial agents.

Industry

In the agrochemical industry, this compound is used in synthesizing pesticides and herbicides. Its derivatives are explored for their efficacy in controlling pests and promoting plant growth.

Mechanism of Action

The mechanism of action of 5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. For example, pyrazole derivatives can inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell proliferation . The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Substituent Variations at Position 3

The ethyl group at position 3 distinguishes the target compound from analogs with methyl or trifluoromethyl substituents:

- Methyl derivatives are often prioritized for synthetic ease and lower lipophilicity .

- 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde : The trifluoromethyl group introduces strong electron-withdrawing effects, improving metabolic stability and altering dipole moments compared to ethyl .

Impact : Ethyl groups may enhance lipophilicity and membrane permeability relative to methyl analogs but could reduce solubility. Trifluoromethyl groups improve resistance to oxidative metabolism but increase synthetic complexity.

Substituent Variations at Position 5

The chloro substituent at position 5 contrasts with phenoxy or sulfanyl groups in analogs:

- This analog exhibits antimicrobial and anti-inflammatory activities .

- 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde : Sulfanyl groups enhance hydrogen-bonding capacity and redox activity, influencing pharmacokinetic profiles .

Impact: Chloro substituents provide moderate electronegativity and stability, while phenoxy/sulfanyl groups introduce steric and electronic diversity, altering biological target engagement.

Carbaldehyde Functionalization

The carbaldehyde group at position 4 is common across analogs but differs in reactivity due to adjacent substituents:

- (E)-3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime: Oxime formation from the carbaldehyde group enhances bioactivity, as seen in agrochemical applications .

- (2E)-2-[(3-Methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylidene]-hydrazinecarbothioamide: Condensation with thiosemicarbazides yields Schiff bases with reported antibacterial activity .

Impact : The carbaldehyde group’s orientation and conjugation with the pyrazole ring are conserved, but substituent electronic effects modulate its reactivity in subsequent derivatizations.

Pharmacological and Physicochemical Properties

*Estimated LogP values based on substituent contributions.

Biological Activity

5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a synthetic organic compound belonging to the pyrazole family, characterized by its unique structure which includes a chloro group, an ethyl group, a phenyl group, and an aldehyde functional group. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

- Molecular Formula : C12H11ClN2O

- Molecular Weight : 236.68 g/mol

-

Structure :

The biological activity of 5-Chloro-3-ethyl-1H-pyrazole-4-carbaldehyde is primarily attributed to its interaction with specific molecular targets. It can act as an inhibitor or modulator of various enzymes and receptors, influencing pathways related to inflammation and cell proliferation. The exact mechanisms depend on the specific biological context and the derivatives formed from this compound.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. Specifically, compounds containing the 1H-pyrazole structure have been shown to inhibit the growth of various cancer cell lines, including:

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Lung Cancer | A549 | Inhibition of cell proliferation |

| Breast Cancer | MDA-MB-231 | Antiproliferative effects |

| Liver Cancer | HepG2 | Induction of apoptosis |

| Colorectal Cancer | HCT116 | Cell cycle arrest |

Studies have demonstrated that 5-Chloro-3-ethyl-1H-pyrazole-4-carbaldehyde and its derivatives can exhibit antiproliferative effects both in vitro and in vivo, making them promising candidates for anticancer drug development .

Anti-inflammatory Activity

The compound has also shown potential anti-inflammatory properties. Pyrazole derivatives are known to inhibit key enzymes involved in inflammatory pathways, such as COX enzymes. For example:

| Compound | IC50 (μM) | Reference Standard |

|---|---|---|

| 5-Chloro-3-ethyl-Pyrazole | 0.01 | Celecoxib (IC50 = 0.54) |

| Other Pyrazole Derivatives | Varies | Diclofenac (IC50 = 54.65) |

These findings suggest that compounds like 5-Chloro-3-ethyl-1H-pyrazole-4-carbaldehyde could serve as effective anti-inflammatory agents with superior efficacy compared to existing drugs .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory properties, this compound has been evaluated for its antimicrobial activity. Pyrazole derivatives have shown effectiveness against various bacterial strains, indicating their potential use in developing new antimicrobial agents.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized several pyrazole derivatives, including 5-Chloro-3-ethyl-1H-pyrazole-4-carbaldehyde, and assessed their biological activities against cancer cell lines. The results indicated significant antiproliferative effects on breast and liver cancer cells .

- Molecular Modeling Studies : Molecular docking studies have shown that this compound can effectively bind to target proteins involved in cancer progression, supporting its potential as a therapeutic agent .

- Comparative Studies : Comparative studies with similar compounds demonstrated that the unique substitution pattern of 5-Chloro-3-ethyl enhances its biological activity compared to other pyrazoles .

Q & A

Q. What established synthetic routes are used to prepare 5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde?

The compound is synthesized via the Vilsmeier-Haack reaction , where 3-ethyl-1-phenyl-1H-pyrazol-5(4H)-one undergoes formylation using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–5°C. This method introduces the aldehyde group at the 4-position while retaining the chloro substituent at the 5-position. Post-synthesis purification involves recrystallization from ethanol to achieve >95% purity .

Q. What spectroscopic methods confirm the compound’s structure?

Structural validation combines ¹H/¹³C NMR , IR spectroscopy , and X-ray crystallography . Key spectral features include:

- ¹H NMR : A singlet near δ 9.8–10.0 ppm for the aldehyde proton.

- IR : A strong C=O stretch at 1680–1700 cm⁻¹.

- X-ray : Bond lengths (e.g., C4–CHO = 1.22 Å) and torsion angles (e.g., 178.5°) confirm spatial arrangement .

Q. What safety protocols are recommended for handling this compound?

- Use fume hoods to avoid inhalation of vapors/dust.

- Wear nitrile gloves , goggles, and lab coats.

- Store in a dry, cool place away from oxidizers.

- In case of skin contact, rinse immediately with water for 15 minutes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic optimization includes:

Q. What strategies enable functionalization at the pyrazole’s 5-position for bioactive derivatives?

Nucleophilic aromatic substitution (SNAr) with phenols or thiophenols under basic conditions (K₂CO₃ in DMSO, 80–100°C) replaces the 5-chloro group. For example:

- Reaction with 4-chlorophenol yields 5-(4-chlorophenoxy) derivatives , precursors for anticonvulsant agents.

- Monitor progress via TLC; purify via silica gel chromatography (hexane/ethyl acetate) .

Q. How are spectral data contradictions resolved during structure elucidation?

Discrepancies between experimental and computational data require:

- DFT calculations with solvent models (e.g., Polarizable Continuum Model for DMSO).

- 2D NMR (COSY, HSQC) to resolve coupling patterns.

- X-ray crystallography to validate bond geometries (e.g., C4–CHO dihedral angle = 178.5°) .

Q. What pharmacological models evaluate bioactivity in derivatives?

- Anticonvulsant screening : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models. Compounds showing >50% seizure inhibition at 100 mg/kg (i.p.) advance to neurotoxicity assays.

- Mechanistic studies : GABA receptor binding assays and sodium channel inhibition tests .

Q. How are trace impurities quantified and resolved?

- HPLC-MS (C18 column, acetonitrile/water gradient) detects impurities (LOD <0.1%).

- Chiral columns or 2D LC-NMR resolve isomeric byproducts.

- Recrystallization in ethanol reduces residual starting material .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.